![molecular formula C18H8Cl2F6N2O3 B2700620 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol CAS No. 329701-38-4](/img/structure/B2700620.png)

4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol”, there are studies on the synthesis and application of trifluoromethylpyridines . Trifluoromethylpyridines are used in the agrochemical and pharmaceutical industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学的研究の応用

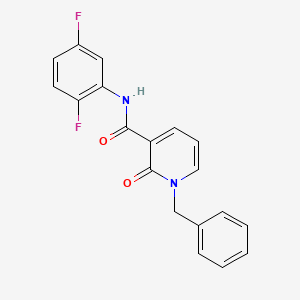

Chemical Synthesis and Material Applications

The compound 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol is a versatile chemical used in various scientific research applications, especially in the field of material science and chemical synthesis. Research studies have demonstrated its potential in the synthesis of polyimides, which are high-performance polymers known for their excellent thermal stability, mechanical properties, and chemical resistance. For instance, it has been utilized in the development of novel polyimides with phthalimide as a pendent group, offering soluble and thermally stable properties, which are crucial for advanced material applications such as aerospace, electronics, and coatings (Zhuo et al., 2014) [https://consensus.app/papers/synthesis-thermally-polyimides-pendent-group-zhuo/1f5c6222faa25ac4a8c6e9d36e064c99/?utm_source=chatgpt].

Moreover, its derivatives have been explored for the creation of poly(ether imide ester)s, showcasing the potential for high-temperature applications due to their exceptional thermal and physical properties (Mehdipour‐Ataei & Amirshaghaghi, 2005) [https://consensus.app/papers/novel-thermally-polyether-imide-esters-6bis-mehdipour‐ataei/a7cf77a8de395909b914d8bc5340c9a8/?utm_source=chatgpt].

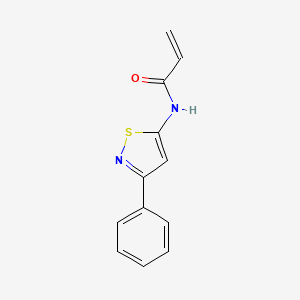

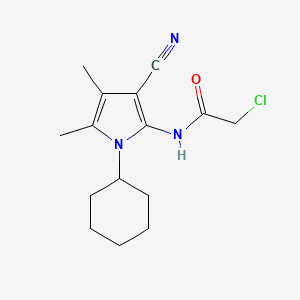

Inhibitor Design and Biological Activity

Beyond material science, this compound and its structural analogs have been investigated for their biological activities, including their use as inhibitors of various biological targets. For example, derivatives have been identified as potent inhibitors of transcription factors NF-kappaB and AP-1, with implications for therapeutic applications in diseases where these factors play a critical role (Palanki et al., 2000) [https://consensus.app/papers/inhibitors-nfkappab-gene-expression-studies-pyrimidine-palanki/5b4d3c6a5a5e59bf9587049995bffbf9/?utm_source=chatgpt].

Environmental and Corrosion Applications

Additionally, pyrimidine derivatives, closely related to the structure of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol, have been evaluated for environmental applications, including as corrosion inhibitors in petroleum oil wells. These studies highlight the compound's potential in protecting steel structures against corrosion, emphasizing its versatility in both material and environmental science domains (Sarkar et al., 2020) [https://consensus.app/papers/mitigation-corrosion-petroleum-welltubing-steel-using-sarkar/943e9a1d1aaa59d8ab382290483583ff/?utm_source=chatgpt].

作用機序

Target of Action

Compounds with similar trifluoromethyl groups have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

It is known that compounds with similar trifluoromethyl groups can act as antagonists to certain receptors .

Biochemical Pathways

It is known that compounds with similar trifluoromethyl groups can participate in various reactions such as aromatic ring substitution reactions .

Result of Action

It is known that compounds with similar trifluoromethyl groups can cause changes in the levels of certain neurotransmitters .

Action Environment

It is known that compounds with similar trifluoromethyl groups should be handled in well-ventilated areas to avoid inhalation or skin contact .

特性

IUPAC Name |

4,6-bis[4-chloro-3-(trifluoromethyl)phenoxy]-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8Cl2F6N2O3/c19-12-3-1-8(5-10(12)17(21,22)23)30-14-7-15(28-16(29)27-14)31-9-2-4-13(20)11(6-9)18(24,25)26/h1-7H,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXNODUWSPCTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=NC(=O)N2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8Cl2F6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2700538.png)

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2700539.png)

![1-Methyl-3-(1-(prop-2-yn-1-yl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2700546.png)

![2-(4,4-Dioxido-4-thia-5-azaspiro[2.5]octan-5-yl)acetic acid](/img/structure/B2700547.png)

![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2700550.png)

![1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2700552.png)

![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)